molecular formula C15H23NO6 B13660863 1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate

1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate

Cat. No.: B13660863
M. Wt: 313.35 g/mol
InChI Key: WLBOSUXTRBJLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate involves multiple steps. One common method includes the reaction of tert-butyl 7-bromoheptanoate with 2,5-dioxopyrrolidin-1-yl acetate under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

1-O-tert-butyl 7-O-(2,5-dioxopyrrolidin-1-yl) heptanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO6/c1-15(2,3)21-13(19)7-5-4-6-8-14(20)22-16-11(17)9-10-12(16)18/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBOSUXTRBJLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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